

Nicotinoyl Azide: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: Nicotinoyl azide

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Nicotinoyl azide (NAz), a pyridine-based organic azide, is a versatile chemical probe and synthetic intermediate. Its utility in bioconjugation, chemical biology, and pharmaceutical development stems from the reactive nature of the azide moiety. It is notably used as a light-activated chemical probe to measure the solvent accessibility of purine nucleobases and can form high-energy intermediates capable of creating adducts with adenosine and guanosine.[1][2][3] Understanding its stability profile and requisite storage conditions is paramount for ensuring experimental reproducibility, safety, and the integrity of research outcomes. This guide provides a comprehensive overview of the stability, storage, and handling of **nicotinoyl azide**.

Stability Profile

The stability of **nicotinoyl azide** is influenced by temperature, light, and atmospheric conditions. While generally stable for short periods under ambient conditions, long-term integrity requires specific storage protocols.

1.1 Thermal Stability Organic azides are energetic compounds and should be handled with care. While specific differential scanning calorimetry (TDSC) data for **nicotinoyl azide** is not readily available in the provided search results, a study on similar small organic azides showed decomposition temperatures ranging from 130°C to 225°C.[4] Thermal decomposition of organic azides typically proceeds through the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then undergo various reactions.[5] It is crucial to avoid

superheating, as localized hot spots could potentially lead to explosive decomposition, a known risk for azide compounds, especially at a larger scale.[6]

1.2 Light Sensitivity **Nicotinoyl azide** is described as a light-activated chemical probe, which implies inherent sensitivity to light.[1][3] One supplier explicitly recommends protecting it from light during storage.[1] Photochemical decomposition can also lead to the formation of nitrene intermediates.[5] Therefore, to prevent degradation and unintended reactions, it should be stored in dark conditions, for example, by using amber vials or by wrapping containers in aluminum foil.

1.3 Atmospheric and Chemical Stability Several suppliers note that **nicotinoyl azide** is air-sensitive and recommend storing it under an inert gas atmosphere, such as argon or nitrogen. Contact with incompatible materials, such as strong oxidizing agents, should be avoided.[7] The presence of water may also be detrimental, as it can potentially lead to the formation of explosive hydrazoic acid or other hazardous byproducts in azide reactions.[6]

Storage Conditions

Proper storage is critical for maintaining the purity and reactivity of **nicotinoyl azide**.

Recommendations vary slightly among suppliers, but a consensus points towards cold, dark, and dry conditions.

2.1 Solid Compound Storage For long-term storage (months to years), maintaining **nicotinoyl azide** as a solid powder at -20°C is the most frequently recommended condition.[1][3] One supplier guarantees stability for over two years if stored properly.[3] For short-term storage (days to weeks), temperatures of 0-4°C or 2-8°C are considered acceptable.[2][3] It is consistently advised to store the compound in a dry and dark environment.[3]

2.2 Stock Solution Storage When prepared as a stock solution, typically in a solvent like DMSO, the stability is more limited.[3] A common recommendation is to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] For in vivo experiments, it is best practice to prepare working solutions freshly on the day of use.[1]

Table 1: Recommended Storage Conditions for **Nicotinoyl Azide**

Form	Temperature	Duration	Key Conditions
Solid	-20°C	Long-term (months-years)	Dry, dark, under inert gas[3]
Solid	0-4°C or 2-8°C	Short-term (days-weeks)	Dry, dark, under inert gas[2][3]
Stock Solution	-80°C	Up to 6 months	Protect from light[1]
Stock Solution	-20°C	Up to 1 month	Protect from light[1]

Handling and Safety

All organic azides should be considered potentially hazardous and handled with appropriate precautions.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
- Ventilation: Handle **nicotinoyl azide** in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]
- Scale: Be cautious when scaling up reactions. The risks of explosion increase with the quantity of the azide.[6]
- Contamination: Avoid contact with strong oxidizing agents.[7]
- Disposal: Dispose of contents and containers in accordance with approved waste disposal regulations.

Experimental Protocols

4.1 Synthesis of **Nicotinoyl Azide** from Nicotinoyl Hydrazide

This protocol is adapted from a literature procedure for the synthesis of **nicotinoyl azide** (NCA) for use in Mitsunobu reactions.[8]

CAUTION: **Nicotinoyl azide** is a potentially energetic compound. All steps should be performed behind a protective shield in a fume hood.

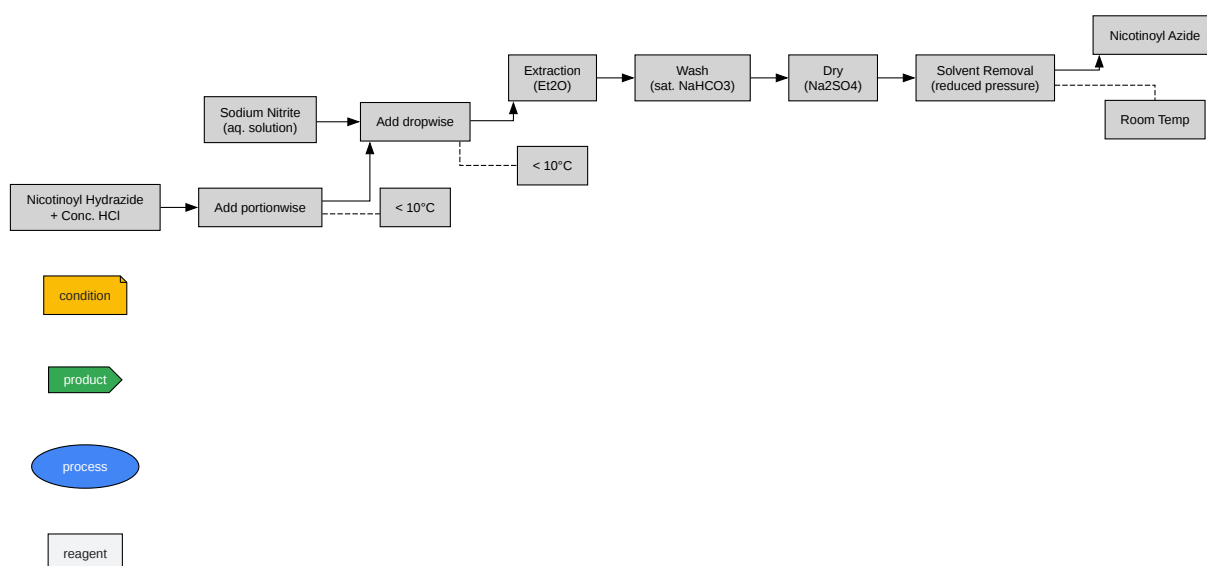
Materials:

- Nicotinoyl hydrazide
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Deionized Water
- Diethyl Ether (Et_2O)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice bath

Procedure:

- Chill concentrated HCl (0.29 mol) in an ice bath.
- Add nicotinoyl hydrazide (0.15 mol) portionwise to the chilled HCl, ensuring the temperature remains below 10°C .
- Prepare a solution of NaNO_2 (0.29 mol) in water.
- Add the NaNO_2 solution dropwise to the reaction mixture, maintaining a temperature below 10°C throughout the addition.
- After the addition is complete, extract the aqueous phase with Et_2O .
- Wash the combined organic layers with a saturated aqueous NaHCO_3 solution.
- Dry the organic layer over anhydrous Na_2SO_4 .

- Remove the solvent under reduced pressure at room temperature to yield the **nicotinoyl azide** product.

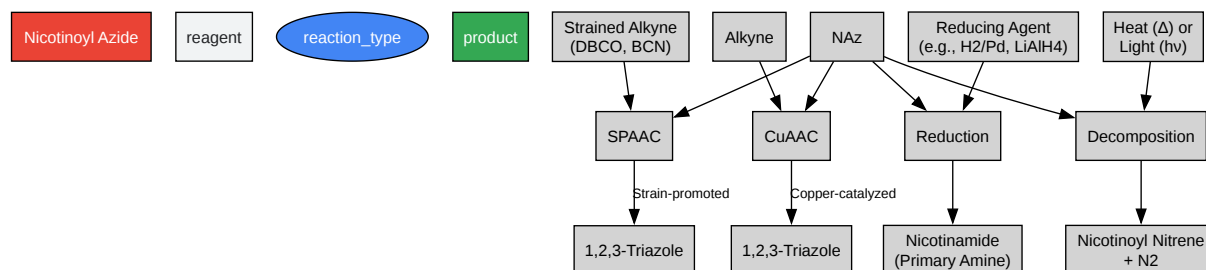


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Caption: Workflow for the synthesis of **nicotinoyl azide**.

Key Chemical Reactions

Nicotinoyl azide serves as a versatile reagent in several important chemical transformations, primarily leveraging the reactivity of the azide group.



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Caption: Key reaction pathways involving **nicotinoyl azide**.

The primary reactions include:

- **Cycloadditions:** **Nicotinoyl azide** readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.^[1] These "click chemistry" reactions are fundamental in bioconjugation and materials science.
- **Reduction:** The azide group can be efficiently reduced to a primary amine using reagents like triphenylphosphine (the Staudinger reaction) or through catalytic hydrogenation.^[9] This makes **nicotinoyl azide** a useful synthon for nicotinamide.
- **Decomposition to Nitrenes:** Upon exposure to heat or UV light, it can decompose to form a highly reactive nicotinoyl nitrene intermediate by releasing nitrogen gas.^[5] This reactivity is harnessed in its application as a light-activated probe.^[3]

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